2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol
CAS No.:
Cat. No.: VC18362533
Molecular Formula: C12H8F6N2O
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F6N2O |
|---|---|
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | [2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
| Standard InChI | InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20) |
| Standard InChI Key | DWHXZKQHCMGZKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol consists of an imidazole ring substituted at the 4-position with a hydroxymethyl group (-CHOH) and at the 2-position with a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF) groups at the meta positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, critical for drug-like properties. The imidazole core, a five-membered heterocycle with two nitrogen atoms, facilitates hydrogen bonding and π-π interactions, making it a versatile scaffold for biological targeting .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | [2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO |
| Topological Polar Surface Area | 56.7 Ų (calculated) |
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an appropriately functionalized imidazole precursor. This method, optimized for high yield (), involves nucleophilic addition followed by cyclization under acidic conditions. Post-synthetic purification employs column chromatography, with structural validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Spectroscopic Characterization
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NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.7 ppm (hydroxymethyl -CHOH), and δ 3.9 ppm (imidazole ring protons).
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NMR: Singlets at -63 ppm confirm the presence of trifluoromethyl groups.
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IR Spectroscopy: Stretching vibrations at 3320 cm (-OH), 1600 cm (C=N), and 1120 cm (C-F).
Stability and Reactivity
The compound exhibits remarkable thermal stability, with a decomposition temperature exceeding 250°C, as determined by thermogravimetric analysis (TGA). The trifluoromethyl groups confer resistance to oxidative degradation, while the hydroxymethyl moiety allows for selective derivatization (e.g., esterification or etherification) . In aqueous solutions, it remains stable at pH 3–9 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Research Gaps and Future Directions
Despite promising theoretical attributes, experimental validation of this compound’s bioactivity is lacking. Priority research areas include:
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In vitro cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7).
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Pharmacokinetic profiling to assess oral bioavailability and metabolic clearance.
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Materials testing for dielectric constant and thermal conductivity in polymer composites.
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